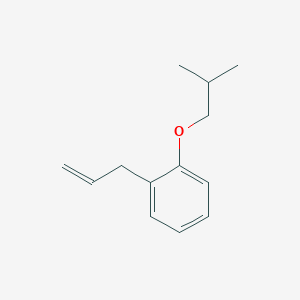

3-(2-iso-Butoxyphenyl)-1-propene

Description

Contextualization within Modern Organic Synthesis and Materials Science

In modern organic synthesis, the development of efficient and selective methods for the construction of complex molecular frameworks is paramount. The allyl and isobutoxy functionalities present in 3-(2-iso-Butoxyphenyl)-1-propene offer reactive handles for a range of synthetic manipulations. The allyl group, for instance, is susceptible to a variety of transformations, including the well-known Claisen rearrangement, which allows for the strategic introduction of substituents onto the aromatic ring. wikipedia.orglibretexts.orgorganic-chemistry.orgbyjus.comlibretexts.org

In the field of materials science, there is a continuous demand for new monomers that can be polymerized to create materials with tailored properties. Alkenylphenyl ethers, the class of compounds to which this compound belongs, are recognized as valuable components in the formulation of high-performance thermosetting resins. vdoc.pubgoogle.comgoogleapis.com The presence of the polymerizable allyl group and the bulky isobutoxy substituent suggests that this compound could be a candidate for creating polymers with specific thermal and mechanical characteristics.

Significance as a Research Target or Versatile Chemical Intermediate

The significance of this compound lies in its potential as both a target for synthetic methodology development and a versatile building block for more complex molecules. The synthesis of this compound and its derivatives can serve as a testbed for new catalytic systems and reaction conditions.

Furthermore, its structural similarity to naturally occurring compounds like eugenol (B1671780), which also possesses an allyl-substituted phenyl ether core, points towards potential applications in areas such as medicinal chemistry and the development of bio-based materials. mdpi.comnih.govrsc.orgnih.gov Research into eugenol derivatives has demonstrated their utility in dental composites and orthopedic cements, highlighting the potential of this class of compounds.

The "2-isobutoxyphenyl" moiety itself has been incorporated into molecules investigated in medicinal chemistry, suggesting that this structural feature may be of interest for the development of new therapeutic agents.

Overview of Current Academic Research Trajectories

While direct and extensive research focusing solely on this compound is not widely published, current academic research trajectories for structurally related compounds provide a strong indication of its potential areas of exploration.

Research on allyl phenyl ethers is often centered on their rearrangement reactions, particularly the Claisen rearrangement, to produce substituted phenols which are valuable intermediates in organic synthesis. wikipedia.orglibretexts.orgorganic-chemistry.orgbyjus.comlibretexts.orgorgsyn.org The synthesis of various eugenol derivatives and their subsequent polymerization to form materials with desirable properties is an active area of investigation. mdpi.comnih.govrsc.orgnih.gov These studies often explore how modifications to the phenyl ring and the allyl group influence the final properties of the resulting polymers.

Given these trends, it is plausible that future research on this compound will focus on:

Structure

3D Structure

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-(2-methylpropoxy)-2-prop-2-enylbenzene |

InChI |

InChI=1S/C13H18O/c1-4-7-12-8-5-6-9-13(12)14-10-11(2)3/h4-6,8-9,11H,1,7,10H2,2-3H3 |

InChI Key |

NAOYRNUKJFRCEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=CC=C1CC=C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Route Analysis of 3 2 Iso Butoxyphenyl 1 Propene

Established Reaction Pathways for Phenoxy-Substituted Alkenes

The synthesis of phenoxy-substituted alkenes, such as 3-(2-iso-butoxyphenyl)-1-propene, traditionally relies on well-established and versatile reaction methodologies. These pathways typically involve the sequential formation of the aryl ether linkage and the introduction of the alkene functionality.

Alkylation Strategies for Aryl Ether Formation

The formation of the aryl ether bond is a cornerstone of synthesizing phenoxy-substituted compounds. The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a fundamental and widely practiced method. wikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. wikipedia.orgmasterorganicchemistry.com The phenoxide is typically generated in situ by treating the corresponding phenol (B47542) with a strong base, such as sodium hydride (NaH) or sodium hydroxide. nih.govlibretexts.org

The general mechanism involves the deprotonated alcohol (alkoxide) acting as a nucleophile, which attacks the electrophilic carbon of the alkyl halide in a concerted, bimolecular fashion. wikipedia.org For the synthesis of this compound, this would involve the reaction of 2-allylphenol (B1664045) with an isobutyl halide or the reaction of catechol with isobutyl halide followed by subsequent allylation.

The success of the Williamson synthesis is highly dependent on the structure of the reactants. masterorganicchemistry.com The reaction works best with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions (E2) as a competing pathway, leading to the formation of alkenes instead of the desired ether. masterorganicchemistry.comlearncbse.in The alkoxide nucleophile can be primary, secondary, or tertiary. masterorganicchemistry.com Therefore, to synthesize the isobutoxy ether, reacting a phenoxide with a primary isobutyl halide is the preferred route.

Table 1: Key Features of Williamson Ether Synthesis

| Parameter | Description | Optimal Conditions for Aryl Ether Synthesis |

|---|---|---|

| Reaction Type | Nucleophilic Substitution (SN2) | Bimolecular, concerted mechanism. wikipedia.org |

| Nucleophile | Alkoxide or Phenoxide ion | Generated from the corresponding alcohol/phenol using a base (e.g., NaH, K2CO3, NaOH). nih.govlibretexts.org |

| Electrophile | Organohalide (or sulfonate) | Primary alkyl halides are strongly preferred to minimize elimination side reactions. masterorganicchemistry.comlearncbse.in |

| Scope | Versatile for symmetrical and asymmetrical ethers. wikipedia.org | The choice of reactants is crucial for asymmetrical ethers to maximize yield. learncbse.in |

Olefin Metathesis Approaches for Propene Introduction

Olefin metathesis is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. nih.gov This reaction class, catalyzed by transition-metal alkylidene complexes (typically involving ruthenium or molybdenum), allows for the cleavage and reformation of C=C bonds between two different olefins. nih.govnih.gov

For the synthesis of a terminal propene group, as in this compound, cross-metathesis (CM) is a relevant strategy. nih.gov This could involve, for example, the reaction of a precursor like 2-isobutoxy-1-vinylbenzene with a simple alkene. However, a more common and efficient approach in complex syntheses is ring-closing metathesis (RCM), which is used to form cyclic compounds. nih.gov While not directly forming the target compound, metathesis is frequently employed in multi-step syntheses of complex molecules containing alkene functionalities. nih.govpku.edu.cn The reaction is valued for its high tolerance of various functional groups. nih.gov The initiation of the catalytic cycle often involves the generation of a metal carbene from an alkylating agent. rsc.org

Novel Synthetic Approaches and Catalytic Systems

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods. For a molecule like this compound, this involves advanced catalytic systems for both C-C bond formation and etherification.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a pillar of modern organic synthesis for creating carbon-carbon bonds. youtube.com Reactions such as the Suzuki, Heck, and Negishi couplings allow for the precise connection of two different molecular fragments. nih.gov

To construct the carbon skeleton of this compound, a palladium-catalyzed reaction could be envisioned between an aryl halide or triflate (e.g., 1-bromo-2-isobutoxybenzene) and an organometallic reagent containing the 1-propene unit (e.g., allylboronic acid or an allyltin (B8295985) reagent). nih.gov The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl electrophile, transmetalation with the organometallic coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

The choice of ligand is critical for the success of these couplings, especially when using less reactive aryl chlorides. nih.gov Bulky trialkylphosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have proven effective for a broad range of coupling processes, including those involving hindered substrates. nih.gov

Table 2: Overview of Relevant Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Key Features & Catalysts |

|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) + Organohalide/Triflate | Uses air- and moisture-stable organotrifluoroborate salts; mild reaction conditions. frontierspecialtychemicals.com |

| Heck | Alkene + Organohalide/Triflate | Forms a substituted alkene; useful for direct olefination. nih.gov |

| Stille | Organotin compound + Organohalide/Triflate | Tolerant of many functional groups, though tin reagents can be toxic. nih.gov |

| Negishi | Organozinc compound + Organohalide/Triflate | Highly reactive and efficient, even with hindered substrates. nih.gov |

Copper-Mediated Reactions for Ether Linkage Synthesis

While the Williamson synthesis is classic, the Ullmann condensation offers a copper-mediated alternative for forming aryl ether linkages, particularly for diaryl ethers. researchgate.netacs.org The classical Ullmann reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. acs.org

Modern advancements have led to the development of milder, more efficient copper-catalyzed etherification protocols. acs.orgorganic-chemistry.org These systems often employ copper(I) or copper(II) salts with various ligands, allowing the reactions to proceed at lower temperatures and with greater functional group tolerance. researchgate.netacs.org For instance, copper(I) iodide (CuI) in combination with specific ligands can effectively promote the coupling of aryl halides with phenols and aliphatic alcohols. researchgate.net A significant improvement is the development of ligand-free systems, where the key to success is the use of a lithium alkoxide in the corresponding alcohol as the solvent, which can provide nearly quantitative yields of aryl ethers. organic-chemistry.org Copper(II) acetate (B1210297) has also been used to catalyze the cross-coupling of aliphatic alcohols with potassium organotrifluoroborate salts under mild conditions. acs.org

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org In the synthesis of compounds like this compound, these principles can be applied to several of the aforementioned methodologies.

One key area is the use of renewable feedstocks. rsc.org For example, phenols can be derived from lignin, a component of biomass. Another focus is the use of environmentally benign solvents, such as water or ethanol, and the development of solvent-free conditions. organic-chemistry.orgnih.gov Surfactant-assisted Williamson synthesis in aqueous media is one such example of a greener approach. francis-press.com

Catalysis is central to green chemistry. Highly efficient catalysts, such as those used in palladium cross-coupling or modern copper-mediated etherifications, reduce energy consumption and waste by enabling reactions at lower temperatures and with high atom economy. youtube.comrsc.org The development of protocols that are scalable and avoid chromatographic purification further enhances the green credentials of a synthetic route. nih.gov For instance, one-pot sequences that combine multiple reaction steps, such as an ipso-hydroxylation followed by a Suzuki coupling, can significantly improve efficiency and reduce waste. nih.gov

Stereoselective Synthesis and Diastereomeric Control

The synthesis of this compound with a defined stereochemistry, particularly controlling the geometry of the double bond (E/Z isomerism), is a critical aspect for its potential applications. A chemical reaction that produces stereoisomeric products in unequal amounts is known as a stereoselective synthesis. iupac.org Key strategies for achieving such control often rely on well-established olefination and cross-coupling reactions, where the choice of reagents and conditions dictates the stereochemical outcome.

Two prominent methods for constructing the propene moiety with stereocontrol are the Wittig reaction and the Heck cross-coupling.

Wittig Olefination: The Wittig reaction, involving the reaction of an aldehyde (2-iso-butoxybenzaldehyde) with a phosphonium (B103445) ylide (such as allyl-triphenylphosphonium bromide), is a powerful tool for alkene synthesis. wikipedia.orgorganic-chemistry.org The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides (e.g., where the R group on the ylide is an alkyl group) typically lead to the formation of (Z)-alkenes under salt-free conditions. This is attributed to the kinetic formation of a cis-substituted oxaphosphetane intermediate which rapidly decomposes. wikipedia.orgorganic-chemistry.orgrsc.org

Stabilized ylides (containing electron-withdrawing groups) generally favor the formation of (E)-alkenes, as the intermediates can equilibrate to the more thermodynamically stable trans-substituted oxaphosphetane before decomposition. organic-chemistry.org

For the synthesis of this compound, using a non-stabilized ylide derived from allyltriphenylphosphonium halide would be the approach. The Schlosser modification, which involves the use of phenyllithium (B1222949) at low temperatures, can be employed to deprotonate the initial betaine (B1666868) intermediate, allowing it to equilibrate to the more stable threo-betaine, which then collapses to furnish the (E)-alkene with high selectivity. wikipedia.org

Heck Reaction: The palladium-catalyzed Heck reaction provides an alternative route, typically by coupling an aryl halide (1-bromo-2-isobutoxybenzene) with propene or an allyl-metal species. mdpi.combeilstein-journals.orgnih.gov The stereoselectivity of the Heck reaction is influenced by the reaction mechanism, which can proceed through either a neutral or a cationic pathway, largely determined by the ligands and additives. libretexts.org The use of bidentate phosphine (B1218219) ligands, such as BINAP, in conjunction with aryl triflates can promote a cationic pathway, which has been shown to influence the stereochemical course of the reaction, often favoring the branched, chiral product over the linear one. libretexts.org

The following table summarizes the potential stereochemical outcomes based on the chosen synthetic method.

| Method | Key Reagents/Conditions | Expected Major Diastereomer | Rationale |

| Wittig Reaction | Non-stabilized ylide (e.g., from allyltriphenylphosphonium bromide), salt-free conditions | (Z)-3-(2-iso-Butoxyphenyl)-1-propene | Kinetically controlled reaction proceeds via a cis-oxaphosphetane intermediate. wikipedia.orgrsc.org |

| Schlosser Modification | Wittig conditions followed by addition of phenyllithium at low temperature | (E)-3-(2-iso-Butoxyphenyl)-1-propene | Equilibration to the more stable threo-betaine intermediate before elimination. wikipedia.org |

| Heck Reaction | Pd catalyst, monodentate phosphine ligands, aryl halide | (E)-3-(2-iso-Butoxyphenyl)-1-propene | Syn-addition of the aryl-palladium complex to the alkene followed by syn-elimination typically favors the E-isomer. libretexts.org |

Optimization of Reaction Conditions and Process Intensification

Optimizing the synthesis of this compound is crucial for large-scale production, aiming to maximize yield, minimize costs, and improve the environmental profile of the process. A plausible and highly versatile route for this compound is the Suzuki-Miyaura cross-coupling reaction, which joins an organoboron compound with an organohalide. fishersci.co.uklibretexts.org In this case, the reaction would be between 2-isobutoxyphenylboronic acid and allyl bromide.

The optimization of a Suzuki-Miyaura coupling involves screening various parameters, including the palladium catalyst, the base, the solvent, and the temperature. fishersci.co.ukresearchgate.net

Palladium Catalyst: The choice of palladium source and its associated ligands is paramount. Simple catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective, but modern pre-catalysts featuring bulky, electron-rich phosphine ligands often provide higher turnover numbers and are effective at lower loadings. fishersci.co.uklibretexts.orgresearchgate.net

Base: The base plays a crucial role in the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often in aqueous solutions. The choice of base can significantly impact the reaction rate and yield. researchgate.net

Solvent: A variety of solvents can be used, with common choices including toluene, dioxane, or THF, often with the addition of water to facilitate the dissolution of the inorganic base. researchgate.netnih.gov

Temperature: Reaction temperatures can range from ambient to reflux, depending on the reactivity of the coupling partners. fishersci.co.uk

Process Intensification: Techniques such as automated flow chemistry can be used to rapidly screen a wide range of reaction conditions. nih.gov This approach allows for the systematic variation of parameters like temperature, residence time, and catalyst loading in a continuous fashion, generating large datasets that can be used to identify the optimal reaction conditions much faster than traditional batch screening. nih.gov

The following interactive table illustrates a hypothetical optimization study for the Suzuki-Miyaura coupling to form this compound.

| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | Pd(PPh₃)₄ (2%) | - | K₂CO₃ | Toluene/H₂O | 100 | 62 |

| 3 | PdCl₂(dppf) (1%) | - | K₃PO₄ | Dioxane/H₂O | 80 | 78 |

| 4 | Pd₂(dba)₃ (0.5%) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 89 |

| 5 | Pd₂(dba)₃ (0.5%) | SPhos | Cs₂CO₃ | THF/H₂O | 60 | 92 |

| 6 | Pd₂(dba)₃ (0.5%) | SPhos | Cs₂CO₃ | THF/H₂O (Flow, 5 min res. time) | 60 | 95 |

Design and Synthesis of Labeled Analogues for Mechanistic Studies

The use of isotopically labeled compounds is a powerful technique for elucidating reaction mechanisms. chem-station.com By replacing specific atoms with their heavier isotopes (e.g., hydrogen with deuterium), chemists can trace the path of atoms through a reaction and gain insight into bond-breaking and bond-forming steps through the kinetic isotope effect (KIE). chem-station.comnih.gov

For the synthesis of this compound, deuterium (B1214612) labeling could be used to investigate the mechanism of the key C-C bond-forming step, such as in a Wittig or Heck reaction.

Design and Synthesis: A deuterated analogue could be synthesized by incorporating deuterium into one of the starting materials. For instance, to probe the mechanism of a Heck reaction between 1-bromo-2-isobutoxybenzene and propene, a deuterated propene molecule could be used. For example, using 3,3-dideuterio-1-propene would place the label at the terminal sp³ carbon.

The synthesis of this labeled substrate could be achieved from deuterated starting materials. For example, the reduction of propargyl bromide with a deuterium source like LiAlD₄ could yield deuterated allyl bromide.

Mechanistic Studies: Once synthesized, the labeled this compound could be used to study potential side reactions or rearrangements. For example, in palladium-catalyzed cross-coupling reactions, β-hydride elimination is a key step. nih.gov If the reaction were to proceed through an unexpected pathway involving hydride migration, the final position of the deuterium atoms in the product would reveal this. For example, if a 1,3-hydride shift were to occur, the deuterium label might migrate from the C3 position to the C1 position of the propene chain. Analysis of the product by ¹H and ²H NMR spectroscopy or mass spectrometry would determine the location and extent of deuterium incorporation, providing clear evidence for or against such a pathway. researchgate.net

The table below outlines potential labeling strategies and their mechanistic implications.

| Labeled Compound | Synthetic Precursor | Reaction Studied | Mechanistic Question |

| This compound-d₂ (at C3) | Allyl-3,3-d₂-bromide | Heck Reaction | Does isomerization or hydride migration occur during the catalytic cycle? nih.gov |

| This compound-d₁ (at C2) | 2-Deuterio-2-propen-1-ol | Suzuki-Miyaura Coupling | What is the regioselectivity of the carbopalladation step? |

| 3-(2-iso-Butoxyphenyl-d₇)-1-propene | 2-iso-Butoxy-d₇-benzaldehyde | Wittig Reaction | Does intermolecular hydrogen transfer occur between aromatic rings? |

Elucidation of Reaction Mechanisms and Transformative Pathways of 3 2 Iso Butoxyphenyl 1 Propene

Mechanistic Investigations of the Terminal Alkene Reactivity

The terminal alkene of 3-(2-iso-Butoxyphenyl)-1-propene is a site of high electron density, making it susceptible to a variety of addition reactions.

Electrophilic Addition Mechanisms

Electrophilic addition reactions are characteristic of alkenes. In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophile. libretexts.orgbyjus.com The reaction typically proceeds through a two-step mechanism involving a carbocation intermediate. libretexts.orgopenstax.org

The first step is the attack of the alkene's π electrons on an electrophile (E+), leading to the formation of a carbocation. For this compound, this can result in two possible carbocations. The stability of these carbocations determines the regioselectivity of the reaction, in accordance with Markovnikov's rule. byjus.com The rule states that in the addition of a protic acid to an unsymmetrical alkene, the acid hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. byjus.com In this case, the secondary carbocation is more stable than the primary carbocation due to hyperconjugation.

The second step involves the nucleophilic attack on the carbocation by a nucleophile (Nu-), resulting in the final addition product. libretexts.org

Table 1: Regioselectivity in Electrophilic Addition to this compound

| Electrophile (H-X) | Major Product | Minor Product |

| H-Cl | 3-(2-iso-Butoxyphenyl)-2-chloropropane | 3-(2-iso-Butoxyphenyl)-1-chloropropane |

| H-Br | 3-(2-iso-Butoxyphenyl)-2-bromopropane | 3-(2-iso-Butoxyphenyl)-1-bromopropane |

| H-I | 3-(2-iso-Butoxyphenyl)-2-iodopropane | 3-(2-iso-Butoxyphenyl)-1-iodopropane |

This table presents hypothetical data based on established principles of electrophilic addition reactions.

Radical Pathways and Polymerization Initiation

The terminal alkene can also undergo reactions via radical mechanisms, most notably polymerization. Radical polymerization is a chain reaction consisting of three main stages: initiation, propagation, and termination. beilstein-journals.org

Initiation: The process begins with the formation of free radicals from an initiator molecule, such as a peroxide or an azo compound. These radicals then add to the double bond of a monomer molecule.

Propagation: The newly formed radical reacts with another monomer molecule, extending the polymer chain. This step repeats, leading to the formation of a long polymer chain. nih.gov

Termination: The chain reaction is terminated by the combination or disproportionation of two growing polymer chains.

The polymerization of allyl compounds like this compound can be challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, forming a stable, less reactive radical. researchgate.net However, under specific conditions and with suitable initiators, polymerization can be achieved. nih.gov

Oxidative Transformations and Proposed Mechanisms

The presence of both a propene moiety and an aromatic ring allows for selective oxidative transformations under different reaction conditions.

Selective Oxidation of the Propene Moiety

The propene group can be selectively oxidized without affecting the aromatic ring using various reagents.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. The mechanism involves the concerted transfer of an oxygen atom from the peroxy acid to the alkene. lumenlearning.com

Dihydroxylation: The alkene can be converted to a diol. Syn-dihydroxylation is achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). lumenlearning.com Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening.

Oxidative Cleavage: Stronger oxidizing agents, such as hot, concentrated KMnO₄ or ozone (O₃) followed by a reductive workup, can cleave the double bond entirely. pressbooks.pub Ozonolysis would yield an aldehyde and formaldehyde, while hot KMnO₄ would lead to a carboxylic acid and carbon dioxide. pressbooks.pub

Table 2: Products of Selective Oxidation of the Propene Moiety

| Reagent | Product(s) |

| m-CPBA | 2-((2-(2-iso-Butoxyphenyl)ethyl))oxirane |

| OsO₄, followed by NaHSO₃ | 3-(2-iso-Butoxyphenyl)propane-1,2-diol |

| 1. O₃, -78°C; 2. (CH₃)₂S | 2-(2-iso-Butoxyphenyl)acetaldehyde and Formaldehyde |

| Hot, concentrated KMnO₄ | 2-(2-iso-Butoxyphenyl)acetic acid and Carbon dioxide |

This table presents hypothetical data based on established principles of alkene oxidation reactions.

Aromatic Ring Oxidation Mechanisms

The aromatic ring of this compound is generally resistant to oxidation due to its aromatic stability. pressbooks.pubopenstax.org However, under harsh conditions or with specific catalysts, oxidation can occur. The isobutoxy group is an ortho-, para-directing activator, which would direct any electrophilic attack (including some oxidation reactions) to these positions.

Oxidation of the alkyl side chain at the benzylic position is a common reaction for alkylbenzenes, but in this case, the double bond of the propene group is more susceptible to oxidation. libretexts.org Should the alkene be saturated first, the resulting propyl side chain could be oxidized at the benzylic position to a carboxylic acid with a strong oxidizing agent like KMnO₄. libretexts.orgyoutube.com Direct oxidation of the aromatic ring itself to form phenolic compounds is also possible under specific conditions, often involving radical intermediates. nih.gov

Reductive Transformations and Mechanistic Considerations

The most common reductive transformation for this compound is the hydrogenation of the alkene double bond.

This is typically achieved through catalytic hydrogenation, where the alkene is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgyoutube.com The reaction is heterogeneous, with the alkene and hydrogen adsorbing onto the surface of the metal catalyst. youtube.com This facilitates the breaking of the H-H bond and the addition of hydrogen atoms across the double bond. youtube.com

A key feature of catalytic hydrogenation is its stereospecificity, resulting in syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.org Under standard conditions, this method is highly selective for the alkene and will not reduce the aromatic ring. youtube.com Reduction of the aromatic ring requires more forceful conditions, such as high pressure and temperature.

Table 3: Products of Reductive Transformations

| Reagent(s) | Product |

| H₂, Pd/C | 1-iso-Butoxy-2-propylbenzene |

| H₂, PtO₂ | 1-iso-Butoxy-2-propylbenzene |

| H₂, Raney Ni | 1-iso-Butoxy-2-propylbenzene |

This table presents hypothetical data based on established principles of catalytic hydrogenation.

Hydrogenation of the Alkene Functionality

The terminal double bond in this compound is susceptible to catalytic hydrogenation, a process that adds two hydrogen atoms across the double bond to yield a saturated alkyl chain. libretexts.org This reaction transforms the allyl group into a propyl group, resulting in the formation of 1-isobutoxy-2-propylbenzene.

The hydrogenation of alkenes is a thermodynamically favorable process that requires a catalyst to proceed. libretexts.org Commonly used catalysts for this transformation include metals like palladium, platinum, and nickel. libretexts.org The reaction typically involves the alkene and hydrogen gas in the presence of a solid catalyst. The mechanism involves the adsorption of both the hydrogen and the alkene onto the surface of the metal catalyst. This facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms to the carbons of the double bond. libretexts.org

Table 1: Catalysts for Alkene Hydrogenation

| Catalyst | Form |

|---|---|

| Palladium | Pd-C |

| Platinum | PtO₂ |

| Nickel | Ra-Ni |

This table lists common catalysts used for the hydrogenation of alkenes. libretexts.org

The specific conditions for the hydrogenation of this compound, such as temperature, pressure, and choice of catalyst, would influence the reaction rate and efficiency. While the benzene (B151609) ring can also be hydrogenated, this typically requires more forceful conditions, such as higher temperatures and pressures. youtube.com

Reductive Cleavage Pathways

The ether linkage in this compound can undergo reductive cleavage, a reaction that breaks the carbon-oxygen bond of the ether. This process can be achieved through various methods, including the use of metal catalysts. acsgcipr.org For aryl alkyl ethers, this cleavage results in the formation of a phenol (B47542) and an alkane.

One common method for the cleavage of allyl aryl ethers involves palladium complexes. acsgcipr.org The mechanism often proceeds through the migration of the double bond to form a vinyl ether, which is then hydrolyzed to an aldehyde. acsgcipr.org Other metal complexes, such as those involving iridium, can also facilitate the reductive cleavage of the ether bond. acsgcipr.org

In some biological systems, such as in mouse skin, O-dealkylation of similar compounds is mediated by cytochrome P-450 enzymes. nih.gov This enzymatic process is NADPH-dependent and involves the hydroxylation of the carbon adjacent to the ether oxygen, leading to an unstable intermediate that cleaves to form a phenol and an aldehyde or ketone. washington.eduwashington.edu

Table 2: Methods for Ether Cleavage

| Reagent/Catalyst | Description |

|---|---|

| Palladium Complexes | Catalyze the cleavage of allyl ethers. acsgcipr.org |

| Iridium Complexes | Used for the reductive cleavage of alkyl aryl ethers. acsgcipr.org |

| Cytochrome P-450 | Enzyme that can mediate O-dealkylation in biological systems. nih.gov |

This table outlines various methods for the cleavage of ether bonds.

Electrophilic Aromatic Substitution on the Iso-Butoxyphenyl Moiety

The isobutoxy group attached to the benzene ring of this compound is an activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. organicchemistrytutor.comyoutube.com This means it increases the reactivity of the aromatic ring towards electrophiles and directs incoming substituents to the positions ortho and para to itself. libretexts.org

The activating nature of the isobutoxy group is due to the electron-donating resonance effect of the oxygen atom, which has lone pairs of electrons that can be delocalized into the aromatic ring. organicchemistrytutor.comlibretexts.org This increases the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comyoutube.com

The general mechanism for electrophilic aromatic substitution involves a two-step process. wikipedia.orgmasterorganicchemistry.com First, the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orguci.edu In the second step, a proton is lost from the carbon bearing the new substituent, restoring the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

For this compound, electrophilic attack will preferentially occur at the positions ortho and para to the isobutoxy group. The allyl group is a weakly deactivating group.

Table 3: Directing Effects of Substituents

| Substituent Group | Activating/Deactivating | Directing Effect |

|---|---|---|

| -OR (Alkoxy) | Activating | Ortho, Para |

| -Alkyl | Activating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

| Halogens (-Cl, -Br) | Deactivating | Ortho, Para |

This table summarizes the directing effects of common substituent groups in electrophilic aromatic substitution. libretexts.orguci.edu

Rearrangement Reactions and Isomerization Mechanisms

Allyl aryl ethers, such as this compound, can undergo a thermal rearrangement known as the Claisen rearrangement. libretexts.orglibretexts.org This pericyclic reaction involves a libretexts.orglibretexts.org-sigmatropic shift where the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring, forming an o-allylphenol. libretexts.orglibretexts.orgucalgary.ca The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.org If both ortho positions are blocked, the allyl group can migrate to the para position through a subsequent Cope rearrangement.

The isomerization of the double bond in the propene side chain is another important reaction. acs.org This can convert the terminal alkene (1-propene) to an internal alkene (1-propenyl). This isomerization can be catalyzed by various transition metal complexes, including those of palladium and cobalt. nih.govpublish.csiro.au For instance, a cobalt(I) complex has been shown to be effective in the Z-selective isomerization of allylbenzenes. nih.gov Microwave-assisted methods using catalysts like KF/Al₂O₃ have also been employed for the isomerization of allylbenzenes. nih.gov

Role as a Key Intermediate in the Synthesis of Complex Organic Architectures

This compound is structurally related to eugenol (B1671780), a natural product that serves as a versatile starting material for the synthesis of a wide range of more complex molecules. scielo.braijr.org The functional groups present in these types of molecules—the allyl group, the ether linkage, and the aromatic ring—provide multiple reaction sites for elaboration into more intricate structures.

The allyl group can be functionalized in various ways. For example, ozonolysis can cleave the double bond to produce an aldehyde, which can then be used in further synthetic steps. scielo.br The phenolic hydroxyl group, which can be obtained after cleavage of the ether, is also a versatile handle for further reactions. scielo.braijr.org

The ability to perform selective transformations at different parts of the molecule makes compounds like this compound valuable building blocks in organic synthesis. For instance, derivatives of eugenol have been used to synthesize new compounds with potential biological activities, including antiproliferative agents. acs.org

Advanced Spectroscopic and Structural Elucidation Studies of 3 2 Iso Butoxyphenyl 1 Propene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds. For a complete analysis of 3-(2-iso-Butoxyphenyl)-1-propene, a suite of NMR experiments would be required.

Multi-Dimensional NMR for Complete Structural Assignment (e.g., COSY, HSQC, HMBC)

A complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR signals of this compound would necessitate the use of two-dimensional NMR techniques.

COSY (Correlation Spectroscopy) would be instrumental in identifying proton-proton (¹H-¹H) coupling networks within the molecule. nist.gov This would allow for the tracing of connections between adjacent protons, for instance, within the iso-butoxy group and along the propene chain.

HSQC (Heteronuclear Single Quantum Coherence) provides direct one-bond correlations between protons and the carbons to which they are attached. nist.govresearchgate.net This is crucial for assigning the carbon signals based on their directly bonded, and usually pre-assigned, protons.

Without experimental spectra, a data table of chemical shifts and coupling constants for this compound cannot be compiled.

Dynamic NMR for Conformational Analysis and Rotational Barriers

The structure of this compound suggests the possibility of conformational isomers (rotamers) due to rotation around the C-O bonds and the bond connecting the phenyl ring to the propene group. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, would provide insight into these dynamic processes. beilstein-journals.org By analyzing changes in the line shape of NMR signals with temperature, it is possible to determine the energy barriers to rotation and the relative populations of different conformers. nih.gov However, no such studies have been reported for this specific compound.

Hyperpolarized NMR for Real-time Reaction Monitoring and Kinetic Studies

Hyperpolarized NMR is a powerful technique for dramatically enhancing NMR signal intensities, sometimes by several orders of magnitude. rsc.org This allows for the real-time monitoring of fast reactions and the study of reaction kinetics. mdpi.com In the context of this compound, this could be applied to study its formation or its participation in subsequent reactions, such as polymerization of the propene moiety. mdpi.com The significant signal enhancement would enable the detection of transient intermediates and the precise measurement of reaction rates. Currently, there is no published research detailing the use of hyperpolarized NMR to study this compound.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Dynamics and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

Band Assignment and Functional Group Analysis

An FT-IR or Raman spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups. Key expected vibrations would include:

C-H stretching and bending vibrations for the aromatic ring, the alkene group, and the aliphatic iso-butyl group.

C=C stretching vibration of the propene group.

C-O-C stretching vibrations of the ether linkage.

Vibrations associated with the substituted benzene (B151609) ring.

A detailed analysis would involve assigning each observed band to a specific vibrational mode within the molecule.

Vibrational Signatures in Different Chemical Environments

The precise frequencies of these vibrational bands can be sensitive to the molecule's environment, such as the solvent used or its physical state (solid, liquid, or gas). Studying these shifts can provide insights into intermolecular interactions, such as van der Waals forces or dipole-dipole interactions. However, without experimental spectra for this compound, a discussion of its specific vibrational signatures remains speculative.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular constitution and conformation, offering detailed insights into bond lengths, bond angles, and torsional angles. For a molecule like this compound, a single-crystal X-ray diffraction study would yield a detailed structural model, confirming the connectivity of the iso-butoxy group to the phenyl ring at the ortho position and detailing the conformation of the propene side chain relative to the aromatic plane.

While a specific crystal structure for this compound is not publicly available, the expected structural parameters can be inferred from crystallographic data of related phenylpropanoid and eugenol (B1671780) derivatives.

Expected Molecular Geometry Data for this compound

| Parameter | Atom(s) Involved | Expected Value |

|---|---|---|

| Bond Length | C=C (alkene) | ~1.34 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Angle | C-O-C (ether) | ~118° |

| Bond Angle | C-C=C (alkene) | ~125° |

The arrangement of molecules in a crystal, known as crystal packing, is governed by non-covalent intermolecular interactions. The study of these predictable and robust interaction patterns is termed crystal engineering, with supramolecular synthons being the key building blocks. researchgate.net Supramolecular synthons are structural units within a crystal that are formed by intermolecular interactions. nih.gov

Co-crystals are crystalline structures composed of two or more different molecules in a stoichiometric ratio, held together by non-covalent interactions. nih.gov The formation of co-crystals has become a significant strategy in pharmaceutical sciences and materials engineering to modify the physicochemical properties of a substance, such as solubility, stability, and melting point, without altering the covalent structure of the active molecule. youtube.comyoutube.com

This compound, with its ether oxygen acting as a hydrogen bond acceptor, is a suitable candidate for co-crystal formation with co-formers that are strong hydrogen bond donors, such as carboxylic acids or phenols. For example, co-crystallization with a molecule like 4-hydroxybenzoic acid could lead to the formation of a robust O-H···O hydrogen bond between the acid's hydroxyl group and the ether oxygen of the title compound.

The structural characterization of such a co-crystal would be performed using single-crystal X-ray diffraction. This analysis would confirm the stoichiometry of the components and precisely map the three-dimensional architecture, identifying the specific supramolecular synthons that define the new crystalline phase. researchgate.net Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy would also be used to characterize the bulk co-crystal material and distinguish it from the individual components.

Advanced Mass Spectrometry Techniques for Mechanistic Intermediates and Reaction Monitoring

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. Advanced techniques are indispensable for confirming molecular identity, elucidating structure, and monitoring chemical reactions.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₁₈O. This technique can easily distinguish it from other isomers or compounds with the same nominal mass but different elemental compositions.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O |

| Nominal Mass | 190 Da |

| Monoisotopic Mass (Calculated) | 190.135765 Da |

| Expected Adduct [M+H]⁺ | 191.143040 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce smaller ions. The resulting fragmentation pattern is characteristic of the molecule's structure and is used for detailed structural elucidation. The fragmentation pathways of phenylpropanoids are often predictable and provide key structural information. researchgate.netnih.gov

For this compound, the molecular ion (M⁺• at m/z 190.1) would undergo characteristic fragmentation. Key fragmentation pathways would likely include:

Loss of isobutylene (B52900): A McLafferty-type rearrangement could lead to the loss of isobutylene (C₄H₈, 56 Da), resulting in a prominent fragment ion at m/z 134.1, corresponding to a 2-allylphenol (B1664045) radical cation.

Loss of isobutyl radical: Cleavage of the ether C-O bond could result in the loss of an isobutyl radical (•C₄H₉, 57 Da), producing a fragment ion at m/z 133.1.

Benzylic cleavage: Cleavage of the bond between the first and second carbon of the propene chain would result in the loss of an ethyl radical, or more favorably, a rearrangement and loss of a methyl radical (•CH₃, 15 Da) to form a stable substituted tropylium (B1234903) ion.

Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 190.1 | 134.1 | C₄H₈ (isobutylene) | 2-allylphenol radical cation |

| 190.1 | 133.1 | •C₄H₉ (isobutyl radical) | C₉H₉O⁺ |

| 190.1 | 119.1 | C₄H₈ + CH₃ | Cresol-type fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. It is particularly useful for studying conjugated systems. The aromatic ring in this compound is the primary chromophore.

The spectrum is expected to show characteristic absorptions corresponding to π → π* transitions within the benzene ring. The presence of the iso-butoxy group (an auxochrome) and the propene group will influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. The alkoxy group, being an electron-donating group, typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. science-softcon.de The propene side chain is not fully conjugated with the phenyl ring, so its effect on the primary π → π* transition is expected to be minimal. The analysis of such spectra is often compared with related eugenol derivatives. nih.gov

Expected UV-Vis Absorption Data for this compound (in Ethanol)

| Expected λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition | Chromophore |

|---|---|---|---|

| ~220 nm | ~8,000 | π → π* | Phenyl Ring |

Computational and Theoretical Chemistry Investigations of 3 2 Iso Butoxyphenyl 1 Propene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic and geometric properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the behavior of 3-(2-iso-Butoxyphenyl)-1-propene at the atomic level. ijnc.irnih.gov

Geometry Optimization and Conformational Landscapes

Understanding the three-dimensional arrangement of atoms in a molecule is crucial as it dictates its physical and chemical properties. lumenlearning.com Geometry optimization calculations determine the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like this compound, with its rotatable bonds, there exist multiple energy minima, each representing a stable conformer. pressbooks.pub

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution, Molecular Orbitals)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. vedantu.com Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them. nih.gov

The HOMO-LUMO gap is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govschrodinger.com Conversely, a small gap indicates a molecule that is more readily polarizable and reactive. nih.gov The energy of this gap can be used to predict the wavelengths of light a molecule will absorb, providing a link to its UV-Vis spectroscopic properties. schrodinger.com

Charge distribution analysis provides a map of the electron density within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.

Molecular orbitals describe the wave-like behavior of electrons in a molecule. lumenlearning.com For this compound, the π-molecular orbitals of the phenyl ring and the propene double bond are of particular interest. lumenlearning.com The π-orbitals of the propene group are similar to those in ethene. lumenlearning.com The interaction between these π-systems can lead to conjugation, which delocalizes the electrons and stabilizes the molecule. lumenlearning.com Analysis of the shapes and energies of the HOMO and LUMO reveals the most probable sites for chemical reactions. nih.gov The HOMO is typically associated with electron donation (nucleophilic attack), while the LUMO is associated with electron acceptance (electrophilic attack). nih.gov

Table 1: Key Quantum Chemical Parameters for this compound (Illustrative Data)

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net |

| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule. |

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. researchgate.net DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that, when compared with experimental data, help in the assignment of signals to specific atoms in the molecule. nih.govnih.gov The accuracy of these predictions has significantly improved with the development of advanced computational models and machine learning approaches. nih.gov For complex molecules, computational prediction can be essential for resolving ambiguities in spectral assignments. researchgate.net

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. mdpi.com By analyzing the computed vibrational modes, each peak in the calculated spectrum can be assigned to a specific type of molecular motion, such as the stretching or bending of bonds. researchgate.net This aids in the interpretation of experimental IR spectra and provides further confirmation of the molecule's structure. For instance, the characteristic C=C stretching frequency of the propene group and the aromatic C-H stretching frequencies can be identified.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopy | Predicted Value | Assignment |

| ¹H NMR | δ 7.2-6.8 ppm | Aromatic protons |

| δ 5.9 ppm | Olefinic proton (-CH=) | |

| δ 5.1 ppm | Terminal olefinic protons (=CH₂) | |

| δ 3.8 ppm | Methylene protons (-O-CH₂-) | |

| ¹³C NMR | δ 155 ppm | Aromatic carbon (-C-O) |

| δ 136 ppm | Olefinic carbon (-CH=) | |

| δ 115 ppm | Terminal olefinic carbon (=CH₂) | |

| δ 75 ppm | Methylene carbon (-O-CH₂-) | |

| IR | ~3080 cm⁻¹ | Aromatic C-H stretch |

| ~1640 cm⁻¹ | C=C stretch (propene) | |

| ~1240 cm⁻¹ | Aryl-O stretch |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govresearchgate.net It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs, akin to Lewis structures. researchgate.net

NBO analysis can quantify the hybridization of atomic orbitals, providing insight into the nature of the chemical bonds. For example, it can describe the sp² hybridization of the carbons in the phenyl ring and the propene double bond, and the sp³ hybridization of the carbons in the iso-butoxy group.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational flexibility and how it interacts with its environment, such as a solvent.

For this compound, MD simulations can reveal the accessible conformations and the energy barriers between them. This is particularly important for understanding its behavior in solution, where the solvent can significantly influence the conformational preferences. The simulations can show how the molecule folds and unfolds, and which conformations are most prevalent under different conditions.

Molecular Docking Studies for Mechanistic Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

For this compound, molecular docking studies could be employed to investigate its potential biological activity. By docking the molecule into the active site of a known enzyme or receptor, researchers can predict its binding affinity and mode of interaction. These studies can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to the stability of the complex. This information can provide a mechanistic basis for any observed biological effects and guide the design of new, more potent analogues. For example, studies on similar compounds have explored their potential as antimalarial agents by docking them into the active sites of Plasmodium falciparum proteases. researchgate.net

Prediction of Binding Modes with Enzyme Active Sites and Receptor Pockets

There is no specific information available in peer-reviewed literature regarding molecular docking or simulation studies that predict the binding modes of this compound with specific enzyme active sites or receptor pockets. Such studies would typically involve using computational software to model the interaction between the molecule (ligand) and a biological target (protein), providing insights into the preferred orientation and conformation of the ligand within the binding site. The absence of this data prevents the creation of a detailed analysis or a data table of binding energies and interactions.

Characterization of Specific Molecular Recognition Events (e.g., Hydrogen Bonding, π-Stacking)

A detailed characterization of molecular recognition events for this compound is not available. This analysis is dependent on prior binding mode prediction studies (see 5.3.1). Without a defined protein-ligand complex, it is not possible to identify and quantify specific interactions such as hydrogen bonds, π-π stacking, hydrophobic interactions, or van der Waals forces that would stabilize the binding of the compound to a biological target.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Mechanistic Hypothesis Generation

No published Quantitative Structure-Activity Relationship (QSAR) or 3D-QSAR studies were found for this compound. QSAR studies are statistical models that relate the quantitative chemical features of a series of compounds to their biological activities. The development of such models requires a dataset of structurally similar compounds with experimentally determined activity data, which is not available for this specific molecule and its close analogs.

Correlation of Electronic and Steric Parameters with Mechanistic Outcomes

Information correlating the electronic (e.g., partial charges, HOMO/LUMO energies) and steric (e.g., molecular volume, shape indices) parameters of this compound with specific mechanistic outcomes is not present in the scientific literature. This type of analysis is a fundamental component of a QSAR study and requires a dataset of multiple compounds and their measured activities to establish a statistically significant correlation.

Development of Predictive Models for Chemical Reactivity

There are no predictive models for the chemical reactivity of this compound based on QSAR or 3D-QSAR methodologies. The creation of such models is a primary goal of QSAR studies, aiming to predict the activity or reactivity of novel compounds based on their structural features. The foundational data required to build and validate these models for the specified compound is currently unavailable.

Biochemical Interactions and Mechanistic Biology of 3 2 Iso Butoxyphenyl 1 Propene Non Clinical Focus

Investigations into Specific Molecular Target Binding and Affinity

Interaction with Purified Enzymes or Receptors in vitro

No published studies were identified that have investigated the binding of 3-(2-iso-Butoxyphenyl)-1-propene to specific purified enzymes or receptors. Therefore, data on its binding affinity, such as IC50 or Ki values, are not available.

Elucidation of Binding Site Characteristics and Specificity

Without experimental data on its molecular targets, the characteristics and specificity of the binding site for this compound remain unknown.

Pathways of Biochemical Modulation

Influence on Cellular Signaling Cascades

There is no available research detailing the effects of this compound on any cellular signaling cascades.

Mechanistic Studies of Enzyme Inhibition or Activation

No mechanistic studies have been published that describe how this compound might inhibit or activate any specific enzymes.

Theoretical Modeling of Biomolecular Recognition and Interaction Dynamics

No computational or theoretical modeling studies, such as molecular docking or molecular dynamics simulations, have been reported for this compound to predict its interaction with biological macromolecules.

While the parent compound, eugenol (B1671780), has been the subject of extensive research, it is crucial to note that structural modifications, such as the etherification of the hydroxyl group to form the isobutoxy side chain in this compound, can significantly alter the biochemical properties of a molecule. Therefore, extrapolating the biological activities of eugenol to its derivatives is not scientifically valid without direct experimental evidence.

Further research is required to determine the biochemical and pharmacological profile of this compound.

Comparative Analysis with Structurally Related Natural Products or Synthetic Analogues

The biochemical profile of this compound can be hypothetically constructed by comparing it to well-studied phenylpropenes. The presence of the allyl group and the substituted benzene (B151609) ring are key determinants of their biological activity.

Structural Similarities and Potential for Shared Mechanisms:

This compound is an ether derivative of a phenylpropene. This structure is analogous to eugenol (a methoxyphenol) and methyl chavicol (a methoxy-substituted phenylpropene). drugbank.comvipsen.vn The ether linkage and the alkyl substituent on the phenyl ring are expected to influence its lipophilicity and steric interactions with biological targets, potentially modulating the activities observed in its analogues.

Anticipated Biochemical Interactions:

Interaction with Cell Membranes: A primary mechanism of action for many phenylpropenes, including eugenol, is the disruption of microbial cell membranes. patsnap.comresearchgate.net The hydrophobic nature of these molecules allows them to intercalate into the lipid bilayer, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death. patsnap.comresearchgate.net Given the lipophilic isobutoxy group, this compound is likely to exhibit similar membrane-disrupting properties.

Enzyme Inhibition: Phenylpropenes have been shown to inhibit various enzymes. Eugenol, for instance, can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory cascade. mdpi.com Methyl chavicol has demonstrated inhibitory effects on pancreatic lipase (B570770). nih.govresearchgate.netepa.gov The specific substitutions on the phenyl ring of this compound would determine its binding affinity and inhibitory potential against similar or different enzymatic targets. For example, docking studies have shown that methyl chavicol interacts with amino acid residues in the catalytic pocket of tyrosinase. researchgate.net

Modulation of Ion Channels: Eugenol is known to modulate the activity of transient receptor potential (TRP) channels, such as TRPV1 and TRPA1, which are involved in pain perception. patsnap.com It can also block voltage-gated sodium channels, contributing to its analgesic effects. nih.gov The structural similarity suggests that this compound might also interact with these or other ion channels.

Comparative Data of Structurally Related Compounds:

To illustrate the potential activities of this compound, the following table summarizes the known biological activities of its close structural analogues.

| Compound | Structure | Key Biochemical Interactions & Mechanisms |

| Eugenol |  | Disrupts microbial cell membranes patsnap.comresearchgate.net; Inhibits COX and LOX enzymes mdpi.com; Modulates TRP ion channels patsnap.com; Blocks voltage-gated sodium channels nih.gov; Scavenges free radicals. patsnap.com |

| Chavicol |  | Possesses antiseptic and antifungal properties taylorandfrancis.com; Biosynthetic precursor to other phenylpropenes. rsc.org |

| Methyl Chavicol (Estragole) |  | Inhibits pancreatic lipase nih.govresearchgate.netepa.gov; Shows anti-inflammatory effects by inhibiting leukocyte migration capes.gov.br; Blocks neuronal excitability by inhibiting Na+ channels. capes.gov.br |

| Anethole |  | Has an impact on blood coagulation researchgate.net; Exhibits anti-inflammatory properties. capes.gov.br |

Interactive Data Table of Phenylpropene Activities:

| Compound | Antimicrobial | Anti-inflammatory | Antioxidant | Enzyme Inhibition | Ion Channel Modulation |

| Eugenol | Yes | Yes | Yes | Yes | Yes |

| Chavicol | Yes | - | Yes | - | - |

| Methyl Chavicol | Yes | Yes | Yes | Yes | Yes |

| Anethole | - | Yes | - | - | - |

| This compound | Predicted | Predicted | Predicted | Predicted | Predicted |

Predicted activities are based on structural analogy and require experimental verification.

Structure Activity Relationship Sar Studies of 3 2 Iso Butoxyphenyl 1 Propene Derivatives and Analogues

Rational Design and Synthesis of Structurally Modified Compounds

The rational design of derivatives of 3-(2-iso-butoxyphenyl)-1-propene often draws from established synthetic methodologies for structurally similar compounds, such as eugenol (B1671780) (4-allyl-2-methoxyphenol) and other propenylbenzene derivatives. The synthesis of these analogues typically involves multi-step chemical processes aimed at introducing specific functional groups to probe their effects on biological activity. researchgate.net

A common strategy involves the modification of a parent phenol (B47542), in this case, 2-isobutoxyphenol, which can be synthesized via Williamson ether synthesis from catechol and isobutyl bromide. The allyl group is then typically introduced to the aromatic ring through a Claisen rearrangement of an O-allyl ether precursor.

The synthesis of structurally modified compounds can be approached through several routes:

Aryl Ring Modifications: Substituents can be introduced onto the phenyl ring to alter its electronic and steric properties. This is often achieved through electrophilic aromatic substitution reactions on the parent phenol or a suitable precursor.

Alkene Chain Modifications: The propene side chain can be altered, for instance, by isomerization to form an isopropenyl group, or through oxidation or reduction to introduce functionalities like epoxides, diols, or a saturated propyl chain. Chemo-enzymatic methods, such as lipase-catalyzed epoxidation followed by hydrolysis, have been successfully employed for the synthesis of diol derivatives from related propenylbenzenes. researchgate.net

Ether Linkage Variation: The isobutoxy group can be replaced with other alkoxy groups of varying chain length and branching to study the impact of lipophilicity and steric bulk at this position.

The design of new analogues is often guided by computational modeling and a deep understanding of the target biological system. For instance, in the development of antitumor agents, analogues of CC-1065 and the duocarmycins were rationally designed based on a parabolic relationship between chemical reactivity and cytotoxic potency, leading to the synthesis of compounds with optimized stability and activity. nih.govnih.gov This principle of balancing reactivity and stability is also pertinent to the design of this compound derivatives.

Influence of Aryl Ring Substitutions on Electronic and Steric Properties

The electronic and steric properties of substituents on the aryl ring play a crucial role in modulating the biological activity of this compound analogues. These properties can influence the molecule's ability to interact with biological targets, its metabolic stability, and its pharmacokinetic profile.

Electronic Effects:

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring can significantly alter the electron density distribution within the molecule. For instance, in related chalcone (B49325) derivatives, the presence and position of substituents on the aromatic rings have been shown to be critical for their antiproliferative activity. mdpi.com

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or hydroxyl (-OH) can increase the electron density of the aromatic ring, potentially enhancing activities like antioxidant capacity by facilitating the donation of a hydrogen atom or electron. Studies on eugenol, which possesses a methoxy group, have highlighted its potent antioxidant and radical-scavenging activities. nih.govresearchgate.net

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or halogens (e.g., -Cl, -Br) decrease the electron density of the ring. In the context of thiazine (B8601807) derivatives, the presence of a chloro group on the phenyl ring was found to increase antibacterial activity. naturalspublishing.com

Steric Effects:

The size and shape of substituents on the aryl ring can influence how the molecule fits into a biological target's binding site.

Steric Hindrance: Bulky substituents can either prevent or promote a specific binding orientation. In a series of 3-aryl-8-methyl-8-azabicyclo[3.2.1]oct-2,3-enes, the nature and orientation of the aryl group strongly correlated with their biological activities, underscoring the importance of steric factors. mdpi.com

Conformational Effects: Substituents can influence the preferred conformation of the molecule, which can be critical for its interaction with a receptor or enzyme.

The following table summarizes the observed influence of aryl ring substitutions on the biological activity of compounds structurally related to this compound.

| Compound Class | Substitution | Observed Effect on Activity | Reference |

| Thiazine Derivatives | Chloro group on phenyl ring | Increased antibacterial activity | naturalspublishing.com |

| Eugenol (2-methoxy-4-allylphenol) | Methoxy group | Potent antioxidant activity | nih.govresearchgate.net |

| Chalconesulfonamides | Various aryl substitutions | Potent antiproliferative effect | mdpi.com |

Impact of Alkene Modifications on Reactivity and Biochemical Interaction

Modifications to the 1-propene side chain of this compound can have a profound impact on its reactivity and how it interacts with biological systems. The double bond of the propene group is a key site for chemical reactions and metabolic transformations.

Isomerization: The position of the double bond can influence biological activity. For example, isomerization of the allyl group (prop-2-en-1-yl) to the isopropenyl group (prop-1-en-1-yl) can alter the molecule's geometry and electronic properties, potentially leading to different biological effects.

Oxidation: The alkene can be oxidized to form epoxides, which are often more reactive intermediates. These epoxides can then be hydrolyzed to diols. Chemo-enzymatic synthesis has been utilized to produce diols from propenylbenzenes, and these derivatives have shown interesting biological activities, including fungistatic and antiproliferative effects. researchgate.net

Reduction: Saturation of the double bond to a propyl group removes the reactivity associated with the alkene, which can be used to probe the importance of this functional group for a specific biological activity.

Peroxide Formation: In the context of antimalarial drug design, acyclic peroxides related to artemisinin (B1665778) have been synthesized, where the peroxide moiety is crucial for activity. nih.gov While not a direct modification of the alkene, this highlights how introducing reactive oxygen species can be a strategy for therapeutic effect.

The biochemical interactions are also heavily influenced by the alkene chain. The double bond can participate in hydrophobic interactions within a protein's binding pocket. Its presence is also critical for potential covalent bond formation with biological targets, a mechanism exploited by some anticancer agents. mdpi.com Furthermore, the lipophilicity of the molecule, which affects its ability to cross cell membranes, can be fine-tuned by modifying the side chain. For instance, esterification of eugenol has been shown to alter its lipophilicity and skin penetration properties. nih.gov

The table below illustrates the impact of alkene modifications on the biological activity of related compounds.

| Parent Compound | Alkene Modification | Resulting Compound/Derivative | Observed Biological Activity | Reference |

| Propenylbenzenes | Epoxidation and Hydrolysis | Diols | Fungistatic and antiproliferative activity | researchgate.net |

| Eugenol | Esterification | Eugenyl Chloroacetates | Altered lipophilicity and skin penetration | nih.gov |

Comparative Mechanistic Studies Across Series of Analogues

Comparative mechanistic studies across a series of analogues are essential for understanding the underlying principles of their biological activity and for validating the SAR hypotheses. By systematically comparing the effects of different structural modifications, researchers can identify the key pharmacophoric features and gain insights into the mechanism of action.

For example, in a study of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, a series of compounds with varying alkoxy chains were synthesized and evaluated for their antibacterial and antimycobacterial activities. This allowed for a direct comparison of the effect of the alkoxy group's size and structure on potency. It was found that compounds with specific alkoxy groups, such as 2-propoxy and 2-butoxy, exhibited the highest activity against methicillin-resistant S. aureus strains. nih.gov

Similarly, studies on the antioxidant activity of eugenol and its derivatives have helped to elucidate the role of the phenolic hydroxyl group and the methoxy substituent in the radical scavenging process. nih.govresearchgate.net By comparing the activity of eugenol with its esters, where the phenolic hydroxyl is blocked, the critical contribution of this group to the antioxidant capacity is confirmed. nih.gov

Mechanistic studies can also involve investigating the interactions of the compounds with specific biological targets. For instance, if a series of analogues are designed as enzyme inhibitors, their binding affinities and inhibitory constants (e.g., IC50 or Ki values) would be determined and correlated with their structural features. In the development of antimalarial peroxides, the lack of alkylating properties towards a heme model suggested a different mechanism of action compared to artemisinin. nih.gov

Through such comparative studies, a more comprehensive picture of the SAR emerges, enabling the refinement of molecular designs for improved therapeutic outcomes.

Future Research Directions and Unexplored Avenues for 3 2 Iso Butoxyphenyl 1 Propene

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The synthesis and derivatization of fine chemicals like 3-(2-iso-Butoxyphenyl)-1-propene stand to benefit significantly from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing synthetic chemistry by enabling rapid and accurate prediction of reaction outcomes and the design of novel, efficient synthetic pathways. jetir.orgnih.govrsc.org

Future research could focus on developing bespoke ML models trained on large datasets of reactions involving substituted aromatic compounds. acs.org Such models could predict the most efficient precursors and reaction conditions for the synthesis of this compound, minimizing the need for extensive empirical screening. Key areas of exploration include:

Forward-Reaction Prediction : AI algorithms can be trained to predict the likely products, yields, and even side products when this compound or its precursors are subjected to various reagents and conditions. nih.gov This predictive power can guide chemists away from unfruitful reaction pathways and toward more promising ones.

Retrosynthesis Planning : Advanced retrosynthesis software, powered by AI, can propose novel and efficient synthetic routes to this compound starting from simple, commercially available materials. acs.orgresearchgate.net These tools can uncover non-intuitive disconnections and suggest innovative strategies that a human chemist might overlook.

Condition Optimization : Machine learning models can analyze vast parameter spaces (e.g., temperature, solvent, catalyst, concentration) to recommend the optimal conditions for maximizing the yield and selectivity of reactions involving this compound. gcande.org This accelerates process development and reduces waste.

The application of these data-driven approaches would transform the study of this compound from a trial-and-error process to a more predictive and efficient endeavor. youtube.com

| AI/ML Application Area | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Accurately forecasts the products of novel reactions, saving time and resources. |

| Computer-Aided Synthesis Planning (CASP) | Designs efficient, multi-step synthetic routes from simple starting materials. acs.org |

| Reaction Condition Recommendation | Suggests optimal catalysts, solvents, and temperatures for synthesis and functionalization. nih.gov |

| Virtual Catalyst Screening | Identifies promising catalyst designs for selective transformations without lab synthesis. gcande.org |

Development of Advanced Spectroscopic Probes for Real-time Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing the synthesis and application of any chemical compound. For this compound, whose reaction kinetics and pathways are not well-documented, the application of advanced, in-situ spectroscopic techniques is a vital future research direction. These methods allow for the real-time monitoring of reactions as they occur, providing a dynamic picture of the chemical transformations. fiveable.meyoutube.com